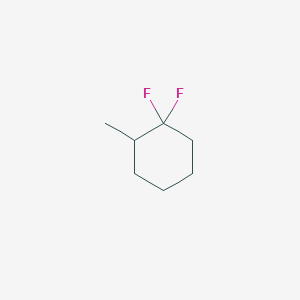

1,1-Difluoro-2-methylcyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Difluoro-2-methylcyclohexane is a chemical compound with the empirical formula C7H12F2 . It has a molecular weight of 134.17 .

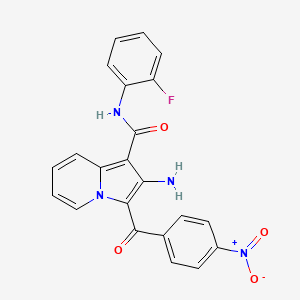

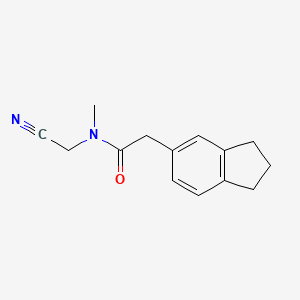

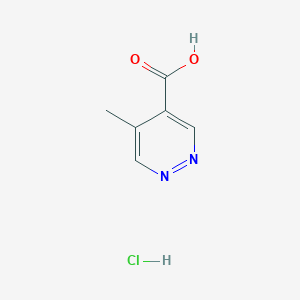

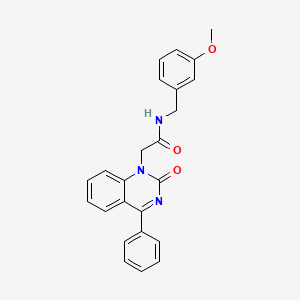

Molecular Structure Analysis

The molecular structure of 1,1-Difluoro-2-methylcyclohexane is represented by the InChI key CDGCGIDIKQPXSQ-UHFFFAOYSA-N . This indicates the unique structure of the compound.Physical And Chemical Properties Analysis

1,1-Difluoro-2-methylcyclohexane is a liquid at room temperature . It has a flash point of 57.2 °F (14 °C) .Wissenschaftliche Forschungsanwendungen

Combustion and Pyrolysis Studies

1,1-Difluoro-2-methylcyclohexane's combustion chemistry is pivotal for developing kinetic models of larger cycloalkanes and practical fuels. An extensive study by Wang et al. (2014) involved the investigation of species formed during the pyrolysis of methylcyclohexane and in its premixed flame, providing essential insights into the combustion process of such compounds (Wang et al., 2014).

Solvent Interactions in Fluorous Biphase Systems

Gerig (2005) explored the use of mixtures of chloroform and perfluoro(methylcyclohexane) as solvents for fluorous biphasic reactions. This research is significant for understanding solvent interactions in chemical processes involving 1,1-Difluoro-2-methylcyclohexane and similar compounds (Gerig, 2005).

Conformational Equilibration Studies

The conformational equilibration of cyclohexane derivatives, including 1,1-difluoro-2-methylcyclohexane, has been studied by Glazer et al. (1972). This research offers insights into the molecular structure and behavior of such compounds at different temperatures (Glazer et al., 1972).

Radical Cation Studies

Sjöqvist et al. (1990) examined the dynamics of the methylcyclohexane and 1,1-dimethylcyclohexane radical cations, contributing to the understanding of the molecular motion and interconversion in radical cations related to 1,1-Difluoro-2-methylcyclohexane (Sjöqvist et al., 1990).

Dehydrogenation and Hydrogen Storage

Meng et al. (2021) reviewed the dehydrogenation of methylcyclohexane, highlighting its potential as a hydrogen energy carrier. This research is crucial for advancing hydrogen storage and transport technologies using compounds like 1,1-Difluoro-2-methylcyclohexane (Meng et al., 2021).

Safety and Hazards

This compound is classified as a flammable liquid (Flam. Liq. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements include H225, and the precautionary statements include P210, P370 + P378, and P403 + P235 . It’s important to handle this chemical with care, using appropriate personal protective equipment and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

1,1-difluoro-2-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2/c1-6-4-2-3-5-7(6,8)9/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGCGIDIKQPXSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-2-methylcyclohexane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-cyclopentylpropanamide](/img/structure/B2931467.png)

![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)

![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)

![(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931478.png)

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)